molecular formula C14H10OS B14514334 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-39-8

2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde

Cat. No.: B14514334
CAS No.: 62615-39-8
M. Wt: 226.30 g/mol
InChI Key: BTIDDJQBJZOFAR-UHFFFAOYSA-N
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Description

2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylnaphthalene with thiophene-3-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 2-Methylnaphtho[1,2-B]thiophene-3-carboxylic acid.

    Reduction: 2-Methylnaphtho[1,2-B]thiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific context and requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thiophenecarboxaldehyde: A simpler thiophene derivative with similar reactivity but lacking the fused naphthalene ring.

    2-Methylnaphthalene: A naphthalene derivative without the thiophene ring, used in different applications.

    Thiophene-3-carbaldehyde: A thiophene derivative without the naphthalene ring, used in various chemical syntheses.

Uniqueness

2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde stands out due to its fused ring structure, combining the properties of both naphthalene and thiophene. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62615-39-8

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-methylbenzo[g][1]benzothiole-3-carbaldehyde

InChI

InChI=1S/C14H10OS/c1-9-13(8-15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3

InChI Key

BTIDDJQBJZOFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C=O

Origin of Product

United States

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